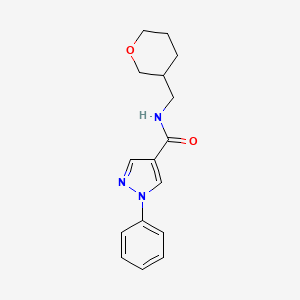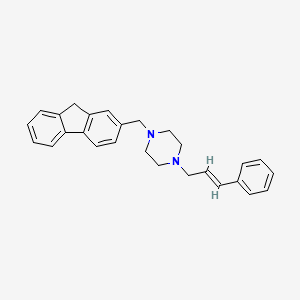![molecular formula C18H19N3O3 B5966663 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as JNJ-1661010, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases.
Mecanismo De Acción
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of signaling molecules called endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting FAAH, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have beneficial effects on various diseases.
Biochemical and physiological effects:
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have analgesic, anxiolytic, and anti-inflammatory effects. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, one limitation of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its relatively low potency compared to other FAAH inhibitors, which may limit its therapeutic potential. Additionally, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to optimize the potency and solubility of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide for use in therapeutic applications.
Métodos De Síntesis
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with proline methyl ester hydrochloride in the presence of a base to form the proline amide intermediate. This intermediate is then reacted with acetyl chloride to form the final product, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-acetyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-11-5-8-16(21)18(23)20-15-7-2-3-9-17(15)24-14-6-4-10-19-12-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKVURACNEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5966615.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-furamide](/img/structure/B5966621.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966629.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5966659.png)
![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxy-6-iodophenoxy]acetamide](/img/structure/B5966668.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
